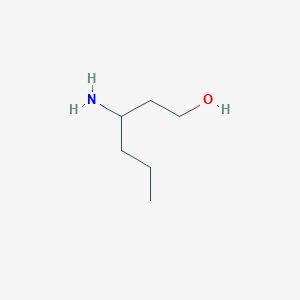

3-Aminohexan-1-ol

Description

Significance of Chiral Amino Alcohol Scaffolds in Modern Organic Synthesis

Chiral amino alcohol scaffolds are fundamental components in modern organic synthesis due to their bifunctional nature, containing both a nucleophilic amino group and a hydroxyl group. This unique arrangement allows them to serve as versatile chiral building blocks, auxiliaries, and ligands in a wide array of stereoselective transformations. Their ability to form rigid, chelated transition states with metal centers is a key factor in their efficacy in asymmetric catalysis, enabling the synthesis of complex molecules with high enantiomeric purity. The applications of chiral amino alcohols are extensive, ranging from the synthesis of pharmaceuticals and natural products to the development of novel catalytic systems.

Overview of 3-Aminohexan-1-ol as a Representative Chiral Amino Alcohol

This compound is a chiral amino alcohol that possesses a stereocenter at the C-3 position. Its structure, consisting of a six-carbon chain with an amino group at the third carbon and a primary alcohol at the first, makes it a valuable synthon for the introduction of chirality and functionality in organic molecules. The presence of both a primary alcohol and a primary amine allows for selective modification at either functional group, further enhancing its utility in multistep syntheses.

Below is a table summarizing the key chemical and physical properties of this compound and its enantiomers.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| CAS Number (Racemate) | 68889-61-2 nih.gov |

| CAS Number ((R)-enantiomer) | 68889-63-4 sigmaaldrich.com |

| CAS Number ((S)-enantiomer) | 64197-80-4 nih.gov |

| Canonical SMILES | CCCC(CCO)N |

| InChI Key | YZOKDOZIDBMHOK-UHFFFAOYSA-N |

| Topological Polar Surface Area | 46.3 Ų |

| XLogP3 | 0.3 |

Scope and Research Trajectories Pertaining to this compound and Analogues

Research involving this compound and its analogues is primarily focused on their application in asymmetric synthesis. Current investigations explore their use as chiral ligands for metal-catalyzed reactions, as chiral auxiliaries to control stereochemistry in nucleophilic additions and alkylations, and as starting materials for the synthesis of more complex chiral molecules with potential biological activity. The development of efficient and stereoselective synthetic routes to this compound and its derivatives is also an active area of research, aiming to improve accessibility and expand their applicability in both academic and industrial settings. The structural simplicity of this compound makes it an ideal model system for studying the fundamental principles of stereocontrol in reactions involving chiral amino alcohols.

Structure

3D Structure

Properties

IUPAC Name |

3-aminohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-3-6(7)4-5-8/h6,8H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOKDOZIDBMHOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619388 | |

| Record name | 3-Aminohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68889-61-2 | |

| Record name | 3-Aminohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Aminohexan 1 Ol and Its Stereoisomers

Classical and Contemporary Chemical Synthesis Routes

Strategic Approaches for Accessing Specific Stereoisomers

The synthesis of specific stereoisomers of 3-aminohexan-1-ol, a chiral 1,3-amino alcohol, requires precise control over the formation of its two stereocenters. Researchers have developed several strategic approaches to achieve high levels of diastereoselectivity and enantioselectivity.

A prominent strategy involves the diastereoselective reduction of β-amino ketones . The choice of reducing agent is critical and can dictate the stereochemical outcome, leading to either syn- or anti-1,3-amino alcohols. For instance, the reduction of N-aryl-β-amino ketones with triethylborane-lithium (Et3BHLi) typically yields the anti-diastereomer, while using zinc borohydride (B1222165) (Zn(BH4)2) favors the formation of the syn-diastereomer. rsc.orgrsc.org Similarly, the reduction of β-hydroxy-N-sulfinyl imines with catecholborane can produce syn-1,3-amino alcohols, whereas using lithium triethylborohydride (LiBHEt3) leads to the anti-products with high diastereomeric ratios. researchgate.netresearchgate.net The nature of the nitrogen-protecting group also significantly influences the stereoselectivity. Reductions of N-acyl protected β-amino ketones with samarium(II) iodide tend to yield syn-1,3-amino alcohols, whereas N-aryl protected substrates under the same conditions give the anti-diastereomers. nih.gov

Asymmetric hydroamination of unprotected allylic alcohols offers a direct, one-step method to synthesize chiral 1,3-amino alcohols with excellent regio- and enantioselectivity. researchgate.netnih.gov Copper-catalyzed hydroamination has emerged as a powerful tool, utilizing readily available starting materials under mild conditions. nih.gov Another approach is the allylic C-H amination , where a Pd/sulfoxide catalyst system can be used with N-nosyl carbamate (B1207046) nucleophiles to produce syn-1,3-amino alcohol motifs. nih.gov

Furthermore, asymmetric cross-coupling reactions between aldehydes and imines, catalyzed by chromium, provide a modular route to chiral β-amino alcohols. westlake.edu.cn This method employs a radical polar crossover strategy, where the use of strongly electron-withdrawing protecting groups on the imine allows for its preferential reduction, leading to the formation of an α-amino radical that can then react with high chemical and stereochemical control. westlake.edu.cn

The following table summarizes the diastereoselective reduction of β-amino ketones to yield either syn or anti 1,3-amino alcohols, demonstrating the influence of the reducing agent and protecting group.

| Precursor | Reducing Agent | Major Product Diastereomer | Reference |

| N-Aryl-β-amino ketone | Et3BHLi | anti | rsc.orgrsc.org |

| N-Aryl-β-amino ketone | Zn(BH4)2 | syn | rsc.orgrsc.org |

| β-Hydroxy-N-sulfinyl imine | Catecholborane | syn | researchgate.netresearchgate.net |

| β-Hydroxy-N-sulfinyl imine | LiBHEt3 | anti | researchgate.netresearchgate.net |

| N-Acyl-β-amino ketone | Samarium(II) iodide | syn | nih.gov |

| N-Aryl-β-amino ketone | Samarium(II) iodide | anti | nih.gov |

Multi-component Reactions for Amino Alcohol Frameworks

Multi-component reactions (MCRs) are highly efficient for building complex molecular frameworks like that of this compound in a single step from three or more starting materials. researchgate.net The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs used to synthesize amino alcohol derivatives. wikipedia.orgd-nb.infowikipedia.org

The Passerini reaction , first described in 1921, involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.org A modification of this reaction uses hexafluoroisopropanol (HFIP) as the acid component, which, when combined with a subsequent reduction step in a one-pot procedure, can efficiently synthesize β-amino alcohols. researchgate.netuq.edu.auacs.org This method is tolerant of a broad range of isocyanides and aldehydes. uq.edu.auacs.org

The Ugi four-component reaction (U-4CR) combines an oxo-compound (aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgbeilstein-journals.org This reaction is particularly useful for generating chemical libraries of diverse compounds. wikipedia.org By using chiral 1,3-amino alcohols as the amine component, the Ugi reaction can proceed with good diastereoselectivity, especially when promoted by a Lewis acid like zinc bromide. d-nb.infobeilstein-journals.org This approach allows for the creation of complex, enantiomerically pure peptidomimetics with multiple stereocenters. beilstein-journals.org

These MCRs offer a step-economical route to polyfunctionalized structures, allowing for the introduction of multiple points of diversity in a single synthetic operation. d-nb.infobeilstein-journals.org

The table below outlines the components and products of the Passerini and Ugi reactions for the synthesis of amino alcohol precursors.

| Reaction | Components | Primary Product | Reference |

| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy amide | wikipedia.org |

| Passerini/Reduction | Isocyanide, Aldehyde, Hexafluoroisopropanol (HFIP) | β-Amino alcohol (after reduction) | researchgate.netuq.edu.auacs.org |

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylamino amide | wikipedia.orgbeilstein-journals.org |

| Diastereoselective Ugi | Chiral 1,3-amino alcohol, Aldehyde, Carboxylic Acid, Isocyanide | Diastereomeric peptidomimetics | d-nb.infobeilstein-journals.org |

Protection Group Strategies in Amino Alcohol Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential to temporarily mask reactive functional groups, such as amines and alcohols, to prevent unwanted side reactions. organic-chemistry.org An effective protection strategy relies on the principle of orthogonality , where multiple protecting groups can be selectively removed under different conditions without affecting others present in the molecule. organic-chemistry.orgnumberanalytics.com

For a molecule containing both an amino and a hydroxyl group, such as this compound, an orthogonal strategy is crucial. A common approach involves protecting the amine with a tert-butyloxycarbonyl (Boc) group and the alcohol with a tert-butyldimethylsilyl (TBS) group . numberanalytics.com The Boc group is stable to many nucleophiles and bases but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid). organic-chemistry.orgorganic-chemistry.org In contrast, the TBS group is cleaved using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF). numberanalytics.com This allows for the selective deprotection and subsequent reaction of either the amine or the alcohol.

The following table summarizes common orthogonal protecting groups for amines and alcohols and their respective deprotection conditions.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

| Amine | tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) | organic-chemistry.orgnumberanalytics.comorganic-chemistry.org |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis | numberanalytics.com |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | organic-chemistry.orgiris-biotech.de |

| Alcohol | tert-Butyldimethylsilyl | TBS | Fluoride source (e.g., TBAF) | numberanalytics.com |

Scalability Considerations in Amino Alcohol Production for Research Applications

The transition from laboratory-scale synthesis to larger-scale production of this compound for extensive research applications presents several challenges. Key considerations include the cost and safety of reagents, the efficiency of the reaction, and the ease of purification.

Methods that rely on expensive or hazardous reagents, such as lithium aluminum hydride (LiAlH4), are less suitable for large-scale applications despite their effectiveness in the lab. jocpr.com The development of catalytic processes, including catalytic hydrogenation, is often preferred for industrial production due to improved safety, reduced waste, and lower costs. jocpr.com For instance, a method for the industrial production of chiral amino alcohols has been developed using lithium and aluminum chloride as a more practical alternative to metal hydrides. jocpr.com

The scalability of a synthetic route is demonstrated by its ability to produce significant quantities of the target compound. Reports of "multigram synthesis" indicate that a method has been successfully scaled up to produce gram quantities, which is often sufficient for extensive preclinical research. nih.gov Scale-up experiments that maintain high yields and enantiomeric excess are crucial. westlake.edu.cn For example, the chromium-catalyzed asymmetric cross aza-pinacol coupling has been successfully scaled up, yielding chiral β-amino alcohol products with 99% enantiomeric excess after simple recrystallization. westlake.edu.cn

Biocatalytic methods, which use enzymes to carry out chemical transformations, are also gaining traction for the synthesis of chiral amino alcohols due to their high selectivity and environmentally friendly nature. mdpi.comnih.gov However, challenges such as enzyme stability, substrate inhibition, and unfavorable reaction equilibria need to be addressed for large-scale implementation. nih.gov The use of continuous-flow microreactors can help overcome some of these limitations and facilitate process intensification. nih.gov

Ultimately, the choice of a scalable synthetic route for this compound requires a balance between chemical efficiency, economic viability, and operational safety, ensuring a reliable supply for research needs.

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Aminohexan 1 Ol

Reactions Involving the Amino Functionality

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile and a base, thus dictating its reactivity.

Acylation and Amidation Reactions

The amino group of 3-Aminohexan-1-ol readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-acylated derivatives (amides). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. While specific studies on the acylation of this compound are not extensively documented, the reactivity is analogous to that of other primary amino alcohols. For instance, the reaction of 6-aminohexan-1-ol with allylchloroformate in the presence of triethylamine (B128534) proceeds smoothly to yield the N-allyloxycarbonyl protected amine. rsc.org Similarly, this compound is expected to react with reagents like acetyl chloride or acetic anhydride (B1165640) to yield N-(1-hydroxyhexan-3-yl)acetamide. The general reaction is as follows:

General Acylation Reaction

This compound + Acylating Agent (e.g., R-COCl) → N-(1-hydroxyhexan-3-yl)amide + HCl

Amidation, the formation of an amide bond by reaction with a carboxylic acid, can also be achieved. This typically requires activation of the carboxylic acid, for example, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), or by heating the reactants to drive off water.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acetyl Chloride | N-(1-hydroxyhexan-3-yl)acetamide | Acylation |

| This compound | Propanoic Acid | N-(1-hydroxyhexan-3-yl)propanamide | Amidation |

N-Alkylation and Quaternization Strategies

The amino group can be alkylated to form secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. Direct alkylation with alkyl halides is a common method, but it often suffers from a lack of selectivity, leading to mixtures of mono-, di-, and poly-alkylated products. rsc.org

A significant advancement in the selective mono-N-alkylation of 3-amino alcohols involves a method utilizing 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.org This strategy relies on the formation of a stable chelate between the 1,3-amino alcohol and 9-BBN, which serves to both protect and activate the amine group. organic-chemistry.org The process involves the formation of the chelate, followed by deprotonation and reaction with an alkyl halide. A final mild acidic hydrolysis step releases the desired mono-N-alkylated product in high yield. organic-chemistry.org This method has been successfully applied to various 1,3-amino alcohols, demonstrating its potential for the selective alkylation of this compound. organic-chemistry.org

Reductive amination is another powerful method for N-alkylation. This involves the reaction of the amino alcohol with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.

Further alkylation leads to the formation of quaternary ammonium salts. This quaternization is typically achieved by reacting the parent amine or its tertiary amine derivative with an excess of an alkylating agent. google.com These cationic molecules have applications as phase-transfer catalysts and surfactants.

| Reaction | Reagents | Product Type | Key Feature |

| Selective Mono-N-Alkylation | 1. 9-BBN; 2. Base; 3. Alkyl Halide; 4. H3O+ | Secondary Amine | High selectivity for mono-alkylation organic-chemistry.org |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary or Tertiary Amine | Forms new C-N bond via reduction of an imine |

| Quaternization | Excess Alkyl Halide | Quaternary Ammonium Salt | Forms a permanently charged cationic species google.com |

Reactions with Carbonyl Compounds

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product. Aromatic aldehydes are particularly reactive in forming stable Schiff bases. missouri.edu These imine derivatives are versatile intermediates in organic synthesis.

General Schiff Base Formation

This compound + Aldehyde/Ketone (R-CO-R') ⇌ N-(1-hydroxyhexan-3-yl)imine + H2O

Reactions Involving the Hydroxyl Functionality

The primary hydroxyl group in this compound behaves as a typical primary alcohol, undergoing esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

Esterification of this compound can be accomplished by reacting it with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. The most common method is the Fischer esterification, which involves heating the amino alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comopenstax.org The reaction is an equilibrium process, and to obtain high yields of the ester, water is typically removed as it is formed. masterorganicchemistry.com Given the presence of a basic amino group, it would likely be protonated under these acidic conditions, which would prevent it from interfering with the esterification of the hydroxyl group.

Etherification, the formation of an ether linkage, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Care must be taken in choosing the base to avoid side reactions involving the amino group.

| Reaction Type | Reagents | Product |

| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Amino Ester |

| Acylation | Acid Chloride/Anhydride | Amino Ester |

| Williamson Ether Synthesis | 1. Strong Base; 2. Alkyl Halide | Amino Ether |

Oxidation Processes

As a primary alcohol, the hydroxyl group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions used. quora.comopenstax.orglibretexts.org

The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane, allows for the selective oxidation of the primary alcohol to an aldehyde, yielding 3-aminohexanal. quora.com To prevent further oxidation to the carboxylic acid, the aldehyde product is often distilled from the reaction mixture as it forms. savemyexams.com

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) in an acidic medium, will oxidize the primary alcohol directly to the corresponding carboxylic acid, 3-aminohexanoic acid. openstax.orglibretexts.org In some cases, selective oxidation of the amino group to a nitrile can be achieved while leaving the primary hydroxyl group intact, for example using reagents like o-iodoxybenzoic acid (IBX) with iodine. thieme-connect.de

| Oxidation Product | Oxidizing Agent |

| 3-Aminohexanal (Aldehyde) | Pyridinium Chlorochromate (PCC) quora.com |

| 3-Aminohexanoic Acid (Carboxylic Acid) | Potassium Permanganate (KMnO4) or Acidified Potassium Dichromate (K2Cr2O7) libretexts.org |

Derivatization for Oligonucleotide Synthesis

The incorporation of functional groups at the 3'-terminus of synthetic oligonucleotides is a crucial strategy for their application in diagnostics, therapeutics, and biotechnology. Amino alcohols, such as this compound, serve as valuable linkers for this purpose. The derivatization of these bifunctional molecules allows for their attachment to a solid support, providing a handle for the subsequent automated synthesis of the oligonucleotide chain. google.com

The primary amino group of an amino alcohol offers a reactive site for conjugation with a variety of molecules, including reporters, haptens, and other modifiers, through the formation of stable amide bonds. google.com In a typical derivatization strategy for solid-phase synthesis, the hydroxyl group of the amino alcohol is protected, often with a dimethoxytrityl (DMT) group, while the amino group is protected with a group like fluorenylmethyloxycarbonyl (Fmoc) or is part of a phthaloyl (PT) protective system. glenresearch.com This orthogonally protected amino alcohol can then be attached to a solid support, such as controlled pore glass (CPG), through its hydroxyl function.

While specific examples detailing the derivatization of this compound for oligonucleotide synthesis are not as prevalent in the literature as for its isomer, 6-aminohexan-1-ol, the general principles of derivatization apply. For instance, 6-aminohexan-1-ol has been used to create functionalized solid supports. In one method, 1-dimethoxytrityl-6-amino-hexan-1-ol was reacted with phthalide (B148349) to create a linker that facilitates the release of 3'-amino oligonucleotides. google.com Another approach involves reacting 6-aminohexan-1-ol with 1,2,4-benzenetricarboxylic anhydride to produce a derivative that can be anchored to a solid support for the synthesis of 3'-tailed oligonucleotides. google.com

These strategies can be adapted for this compound. The key steps would involve:

Protection of the amino group (e.g., with Fmoc or by forming a phthalimide).

Protection of the hydroxyl group (e.g., with DMT).

Attachment to a solid support, often via a succinate (B1194679) linker.

The use of amino alcohol linkers, such as those derived from this compound, allows for the synthesis of oligonucleotides with a 3'-primary amino group, which is then available for post-synthetic modification. google.com This approach is advantageous as it provides a versatile handle for a wide range of conjugation chemistries.

| Linker Component | Protecting Group Strategy | Application in Oligonucleotide Synthesis | Reference |

| 6-Aminohexan-1-ol | N-Phthaloyl | Creation of a solid support for 3'-tailed oligonucleotides. | google.com |

| 1-Dimethoxytrityl-6-amino-hexan-1-ol | N/A (used in subsequent reaction) | Synthesis of a linker for preparing 3'-amino oligonucleotides. | google.com |

| 6-Aminohexan-1-ol | N-Allyloxycarbonyl (Alloc) | Preparation of a protected amino alcohol for further functionalization. | rsc.org |

| 6-Aminohexan-1-ol | N-tert-Butoxycarbonyl (Boc) | Synthesis of a protected intermediate for creating molecular machines. | mdpi.com |

Bifunctional Reactivity and Chemoselectivity Studies

The presence of two distinct functional groups, an amino group and a primary hydroxyl group, in this compound gives rise to its bifunctional reactivity. The relative reactivity of these groups can be controlled through the choice of reagents and reaction conditions, allowing for chemoselective transformations.

The amino group, being a nucleophile, can participate in a variety of reactions, including acylation, alkylation, and arylation. For example, the N-arylation of amino alcohols has been achieved using copper-catalyzed Ullmann-type reactions. researchgate.net However, in the case of 6-aminohexan-1-ol under specific mechanochemical conditions with iodobenzene (B50100) and copper(0) powder, no desired N-arylation product was observed, highlighting the influence of the substrate structure on reactivity. researchgate.net The amino group can also be oxidized to form oximes or nitriles, or it can undergo substitution reactions.

The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a better leaving group for substitution reactions. For instance, the hydroxyl group of 1-aminohexan-2-ol (B1280611) can be oxidized to a ketone or aldehyde using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Chemoselectivity in the reactions of this compound is crucial for its use as a synthetic building block. By employing protecting group strategies, one functional group can be masked while the other is transformed. For example, the amino group can be protected with a tert-butoxycarbonyl (Boc) group, allowing for selective reactions at the hydroxyl group. Subsequently, the Boc group can be removed under acidic conditions to liberate the amino group for further functionalization. This orthogonal protection is fundamental in multi-step syntheses involving bifunctional molecules like this compound.

A study on the condensation of various amino alcohols with resorcarenes and formaldehyde (B43269) demonstrated chemoselective reactivity. In the case of 6-aminohexan-1-ol, the reaction led exclusively to the formation of tetrabenzoxazines, indicating a selective reaction involving both the amino and hydroxyl groups in a specific cyclization process. capes.gov.brresearchgate.net

| Reaction Type | Functional Group Involved | Reagents/Conditions | Potential Product Type | Reference |

| N-Arylation | Amino | Iodobenzene, Cu(0), KOH | N-Aryl amino alcohol | researchgate.net |

| Oxidation | Hydroxyl | KMnO₄, CrO₃ | Amino aldehyde or amino carboxylic acid | |

| N-Protection | Amino | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-3-aminohexan-1-ol | mdpi.com |

| Condensation | Amino and Hydroxyl | Resorcarene, Formaldehyde | Tetrabenzoxazine derivative | capes.gov.brresearchgate.net |

Cyclization and Ring-Forming Reactions of Amino Alcohol Derivatives

The bifunctional nature of this compound and its derivatives makes them suitable substrates for a variety of cyclization and ring-forming reactions, leading to the synthesis of heterocyclic compounds. These reactions often rely on the intramolecular reaction between the amino and hydroxyl groups, or derivatives thereof.

One common type of cyclization is the formation of oxazines. As mentioned previously, the condensation of 6-aminohexan-1-ol with resorcarenes and an excess of formaldehyde results in the formation of tetrabenzoxazines. capes.gov.brresearchgate.net This reaction involves the formation of an N,O-acetal, demonstrating a cyclization pathway that utilizes both functional groups of the amino alcohol.

Another important class of cyclization reactions involves the intramolecular displacement of a leaving group. For example, if the hydroxyl group is converted to a good leaving group (e.g., a tosylate or mesylate), intramolecular nucleophilic attack by the amino group can lead to the formation of a nitrogen-containing ring, such as a substituted pyrrolidine (B122466) or piperidine. The size of the resulting ring would depend on the relative positions of the amino and hydroxyl groups. For a derivative of this compound, this could potentially lead to the formation of a substituted azepane (a seven-membered ring), although such a reaction might be kinetically less favorable than the formation of five- or six-membered rings.

The oxidation of a protected 5-aminohexan-1-ol has been shown to result in cyclization to form a 1,2,3,4-tetrahydropyridine derivative. thieme-connect.de This reaction proceeds through the oxidation of the alcohol to an aldehyde, which then undergoes intramolecular condensation with the protected amino group. A similar strategy applied to a derivative of this compound could potentially lead to the formation of a larger heterocyclic ring.

Furthermore, the participation of amino alcohol derivatives in multicomponent reactions can lead to the formation of complex heterocyclic systems. For example, the reaction of amino-substituted secondary alcohols has been used in the synthesis of taurine (B1682933) analogs, where the formation of aziridine (B145994) intermediates is proposed, followed by ring-opening and subsequent reactions. researchgate.net

| Starting Material Derivative | Reaction Type | Product Class | Key Features | Reference |

| 6-Aminohexan-1-ol | Condensation with resorcarene and formaldehyde | Tetrabenzoxazine | Formation of N,O-acetal in a multicomponent reaction. | capes.gov.brresearchgate.net |

| N-Cbz-5-aminohexan-1-ol | Oxidation-Cyclization (Swern or PCC) | 1,2,3,4-Tetrahydropyridine | Intramolecular condensation of an intermediate aldehyde. | thieme-connect.de |

| Amino-substituted secondary alcohols | Substitution/Cyclization | Taurine derivatives | Proposed formation of aziridine intermediates. | researchgate.net |

Applications As a Versatile Chiral Building Block in Complex Molecular Architectures

Role in Asymmetric Synthesis as Chiral Auxiliaries and Ligands

In asymmetric synthesis, the primary goal is to control the stereochemical outcome of a reaction, selectively producing one enantiomer or diastereomer over others. wikipedia.org 3-Aminohexan-1-ol and similar chiral amino alcohols are pivotal in this field, serving dual roles as both chiral auxiliaries and as precursors to chiral ligands.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. The structural framework of this compound is well-suited for the formation of cyclic derivatives, such as oxazolidinones, which are classic and highly effective chiral auxiliaries popularized by David Evans. wikipedia.orgnih.gov By attaching this auxiliary to an acyl group, its inherent chirality physically blocks one face of the resulting enolate, forcing incoming electrophiles to attack from the less hindered side, thus inducing high levels of diastereoselectivity in reactions like alkylations and aldol (B89426) additions. nih.gov

Furthermore, the amino and hydroxyl groups of this compound provide ideal coordination sites for metal ions, making it an excellent scaffold for the synthesis of chiral ligands used in transition metal catalysis. nih.govrsc.org These ligands can create a chiral environment around a metal center, influencing the stereochemical course of reactions such as hydrogenations, C-H insertions, and conjugate additions. Simple β-amino alcohols, a class to which this compound belongs, have been demonstrated to act as efficient organocatalysts in their own right, for instance, in the asymmetric Michael addition of β-keto esters to nitroalkenes. nih.gov The catalyst's amino group can form an enamine intermediate, while the hydroxyl group can activate the electrophile through hydrogen bonding, creating a well-organized transition state that leads to high enantioselectivity. nih.gov

| Catalyst Type | Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Simple primary β-amino alcohol | β-keto ester + nitroalkene | 80 | 98:2 | 99 | nih.gov |

| Bulky primary β-amino alcohol | β-keto ester + nitroalkene | 65 | 96:4 | 98 | nih.gov |

| Simple primary β-amino alcohol | β-keto ester + 1-naphthylnitroolefin | 68 | 90:10 | 67 | nih.gov |

This table illustrates the effectiveness of simple β-amino alcohols as organocatalysts in achieving high stereoselectivity in Michael addition reactions. nih.gov

Construction of Pharmaceutical Intermediates and Advanced Fine Chemicals

For example, the β-amino alcohol moiety is a key component in various drug classes. Methodologies developed for the synthesis of chiral amino alcohols have been successfully applied to the production of important pharmaceutical compounds. smolecule.com The modular attachment of a key amino alcohol motif, similar in principle to using this compound, has been shown to significantly shorten the synthetic routes to bronchodilators like salmeterol (B1361061) and vilanterol. smolecule.com Enzymatic cascade reactions represent another powerful strategy, where dioxygenases can perform diastereoselective oxidations followed by decarboxylation to yield optically enriched amino alcohols with excellent yields. smolecule.com

| Chiral Motif | Resulting Drug Product | Therapeutic Class | Synthetic Advantage | Reference |

|---|---|---|---|---|

| (R)-amino alcohol | Salmeterol | Long-acting β2-adrenergic agonist | Significantly shortened synthetic route | smolecule.com |

| (R)-amino alcohol | Vilanterol | Ultra-long-acting β2-adrenergic agonist | Modular attachment of the key motif | smolecule.com |

| (R)-3-Aminobutan-1-ol | Dolutegravir | HIV integrase inhibitor | Used as a key intermediate | google.comchemicalbook.com |

Integration into Peptidomimetic Structures and Conjugates

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov One common strategy in peptidomimetic design is the modification of the peptide backbone. researchgate.net this compound, as a γ-amino acid surrogate (specifically, a derivative of 3-aminocaproic acid), is an ideal candidate for such modifications.

Incorporating building blocks like this compound into a peptide sequence disrupts the regular amide backbone, creating a non-natural oligomer. When the amine group forms an amide bond and the alcohol is oxidized to a carboxylic acid which then forms another amide bond, it effectively acts as a β-substituted γ-amino acid. The propyl side chain at the chiral β-position (relative to the amine) can introduce specific conformational constraints on the molecular backbone. mdpi.com These constraints can help to lock the peptidomimetic into a desired three-dimensional shape that mimics the bioactive conformation of a natural peptide, such as a β-turn or α-helix, which is often crucial for binding to a biological target. nih.govnih.gov The increased steric bulk and the altered hydrogen bonding pattern can also protect the molecule from cleavage by proteases, extending its duration of action. nih.gov Solid-phase synthesis techniques have been developed to facilitate the construction of such modified peptide chains. researchgate.netnih.gov

Precursor for Advanced Materials and Functional Molecules

The dual functionality of this compound makes it a suitable monomer for the synthesis of various polymers and functional materials. The primary amine and primary alcohol groups can participate in different polymerization reactions. For instance, it can be used to create poly(ester amide)s through condensation polymerization with dicarboxylic acids or their derivatives. This process would involve the formation of an ester linkage with the hydroxyl group and an amide linkage with the amino group. A similar monomer, 6-Amino-1-hexanol, is known to be used with glutaric acid to generate poly(ester amide)s that exhibit excellent film- and fiber-forming properties. chemicalbook.com

The chirality of this compound can be transferred to the resulting polymer, leading to the creation of chiral materials. Such materials are of interest for applications in enantioselective separations (as a chiral stationary phase in chromatography), asymmetric catalysis, and as advanced optical materials. The pendant propyl group along the polymer backbone would influence the material's physical properties, such as its solubility, glass transition temperature, and crystallinity. By carefully selecting co-monomers, polymers with tailored properties can be synthesized for specific applications.

Catalytic Applications and Ligand Design Employing 3 Aminohexan 1 Ol Derivatives

Development of Chiral Ligands for Transition Metal Catalysis

Amino alcohols, including those with a 1,3-amino alcohol arrangement like 3-aminohexan-1-ol, are well-established as effective ligands in transition metal catalysis, particularly for asymmetric transformations. The presence of both a Lewis basic nitrogen atom and a coordinating oxygen atom allows these molecules to act as bidentate ligands, forming stable chelates with metal centers. This chelation can rigidify the ligand-metal complex, influencing the catalyst's stereochemical outcome. The chiral center at the C3 position of this compound is crucial for inducing enantioselectivity in catalytic reactions.

Transition metal complexes, often utilizing metals such as ruthenium, iridium, and copper, are widely employed in reactions like N-alkylation of amines with alcohols, hydrogenation, and C-N coupling rug.nl. The design of chiral ligands derived from amino alcohols aims to control the spatial arrangement around the metal center, thereby dictating the stereochemical pathway of the catalyzed reaction. Modifications to the alkyl chain, the amine, or the alcohol group of amino alcohols can fine-tune their electronic and steric properties, optimizing their performance as ligands. For instance, while 6-aminohexan-1-ol showed unreactivity in certain copper-catalyzed N-arylation reactions, ethanolamine (B43304) and 3-aminopropanol were found to be reactive, indicating that the position of the amino group and the chain length are critical factors in their catalytic utility unito.it. This suggests that the specific 1,3-relationship in this compound could offer distinct coordination geometries and catalytic activities compared to other amino alcohol isomers.

Table 1: General Amino Alcohol Ligands in Transition Metal Catalysis

| Ligand Class | Metal Center Examples | Typical Reactions | Key Features |

| Amino Alcohols | Ru, Ir, Cu, Rh | Asymmetric Hydrogenation, Transfer Hydrogenation, N-Alkylation, C-N Coupling | Bidentate coordination (N, O), chiral induction, tunable steric/electronic properties |

| 1,2-Amino Alcohols | Pd, Cu | Allylic Amination, Heck Reaction, Click Chemistry | Formation of 5-membered chelate rings |

| 1,3-Amino Alcohols | Ru, Ir, Cu | Hydrogen Borrowing, Amine Alkylation, Reductive Amination | Formation of 6-membered chelate rings, bifunctional activation |

Organocatalytic Applications Utilizing Amino Alcohol Scaffolds

Amino alcohol scaffolds can also serve as effective organocatalysts, leveraging their dual amine and alcohol functionalities to activate substrates through hydrogen bonding or Brønsted acid/base catalysis. The amine group can act as a Lewis base or nucleophile, while the alcohol can act as a hydrogen bond donor. This bifunctional nature allows them to participate in a variety of transformations, including aldol (B89426) reactions, Michael additions, and reactions involving epoxides or aziridines tdx.cat.

The structure of this compound, with its primary alcohol and secondary amine, is well-suited for such bifunctional organocatalysis. Derivatives of amino alcohols have been explored for catalyzing reactions such as the ring-opening of aziridines tdx.cat. The ability to introduce chirality into the organocatalyst through the stereogenic center of this compound is particularly valuable for achieving enantioselective synthesis. While specific examples of this compound derivatives as organocatalysts are less documented in the provided literature, the general principle of using bifunctional amino alcohol scaffolds highlights its potential in this field.

Biocatalytic System Design with Amino Alcohol-Based Cofactors or Modifiers

Amino alcohols are frequently encountered as substrates or products in biocatalytic processes, particularly in the synthesis of chiral amines and amino alcohols. Enzymes such as amine dehydrogenases (AmDHs) and transaminases (ATAs) are pivotal in these transformations, catalyzing the reductive amination of ketones or the transfer of amino groups, respectively acs.orgresearchgate.netresearchgate.netuni-greifswald.deresearchgate.net. These enzymes often operate in cascade reactions, or can be engineered to accept a wide range of substrates, including various amino alcohols.

This compound, or its enantiomers, can serve as either a substrate for enzymes designed to produce more complex molecules or as a target product synthesized via biocatalysis. For instance, amine dehydrogenases have been employed for the synthesis of chiral alkyl amines and amino alcohols, with examples including the production of (S)-3-aminobutan-1-ol researchgate.net. The development of biocatalytic systems often involves enzyme immobilization to enhance stability and recyclability researchgate.net. Amino alcohol-containing molecules can also be part of enzyme engineering efforts, where modifications to the enzyme's active site are made to improve its affinity or catalytic activity towards specific amino alcohol substrates acs.org. The general utility of amino alcohols in biocatalysis suggests that this compound derivatives could be valuable components in the design of novel biocatalytic routes.

Table 2: Biocatalytic Transformations Involving Amino Alcohols

| Enzyme Class | Reaction Type | Substrate/Product Examples | Key Role of Amino Alcohols |

| Amine Dehydrogenases (AmDHs) | Reductive Amination | Ketones + Amine Donor → Chiral Amines/Amino Alcohols (e.g., (S)-3-aminobutan-1-ol) | Serve as substrates for synthesis; products of enzymatic reactions; can be modified for enhanced activity. |

| Transaminases (ATAs) | Transamination | Ketones + Amino Donor ↔ Chiral Amines | Can be synthesized via ATA catalysis; amino alcohol moieties can influence enzyme specificity or be part of enzyme engineering. |

| Alcohol Dehydrogenases (ADHs) | Oxidation/Reduction (often coupled with AmDHs) | Alcohols, Ketones | Facilitate hydrogen borrowing mechanisms in amination reactions; can be co-immobilized with AmDHs. |

| Imine Reductases (IREDs) | Reductive Amination (Imine Reduction) | Imines → Chiral Amines | Precursors to chiral amines; can be part of multi-enzyme cascades for complex amine synthesis. |

| Polyketide Synthases (PKSs) | Biosynthesis of complex molecules | Diols, Amino Alcohols, Hydroxy Acids (e.g., 1-aminohexan-3-ol) | Products of engineered biosynthetic pathways; amino alcohol groups incorporated into complex natural product scaffolds. |

Mechanistic Investigations of Catalytic Cycles Involving Amino Alcohol Ligands

Mechanistic studies of catalytic cycles involving amino alcohol ligands often focus on metal-ligand bifunctional catalysis. In these systems, the amino alcohol ligand not only coordinates to the metal center but also participates directly in the catalytic cycle, often acting as a proton shuttle or hydrogen transfer agent, a concept known as the "borrowing hydrogen" or "hydrogen auto-transfer" strategy rug.nl.

For example, in the N-alkylation of amines with alcohols catalyzed by ruthenium or iridium complexes, the amino alcohol ligand can facilitate the initial dehydrogenation of the alcohol to an aldehyde, followed by imine formation with the amine, and subsequent reduction of the imine by the metal hydride species. The ligand's alcohol group can protonate intermediates, while the amine group coordinates to the metal. This dual role allows for the direct use of alcohols as alkylating agents, bypassing the need for more reactive alkyl halides rug.nl. Investigations into these cycles often involve identifying active catalytic species, understanding substrate activation steps, and elucidating the role of the ligand in stabilizing intermediates and directing stereochemistry. The specific arrangement of the amine and alcohol in this compound, separated by two carbon atoms, creates a six-membered chelate ring, which can influence the rigidity and reactivity of the metal complex in these catalytic cycles.

Compound List:

this compound

Ethanolamine

3-Aminopropanol

6-Aminohexan-1-ol

(S)-2-amino-4-methylpentane-1-ol

(S)-2-aminohexane-1-ol

(S)-3-aminobutan-1-ol

(3S)-3-aminobutan-2-ol

dl-2-Amino-1-hexanol

Integration in Supramolecular and Macromolecular Chemistry

Polymer Synthesis and Functional Polymer Design

The presence of both amine and hydroxyl functionalities allows 3-aminohexan-1-ol to act as a monomer or a modifying agent in the synthesis of various polymers.

Poly(ester amide)s (PEAs) are a class of polymers that combine the properties of polyesters and polyamides. Amino alcohols can serve as monomers in the synthesis of PEAs, typically reacting with dicarboxylic acids or their derivatives. While research specifically detailing the use of this compound in poly(ester amide) synthesis was not found in the provided literature, related compounds such as 6-aminohexan-1-ol have been used in the generation of poly(ester amide)s with glutaric acid, which exhibit excellent film- and fiber-forming properties nbinno.comsigmaaldrich.com. The structural similarity suggests a potential for this compound to participate in similar polymerization reactions.

The amine and hydroxyl groups of this compound can be utilized to covalently attach the molecule to pre-existing polymer backbones. This functionalization can impart new properties to the base polymer, such as altered surface characteristics or the introduction of reactive sites for further modification. Broadly, amino alcohols are employed in material science for surface modification to improve interactions with other substances smolecule.com. Specific research detailing the covalent modification of polymer backbones using this compound was not extensively found in the provided search results.

Polymers incorporating dye molecules offer enhanced stability and processability compared to their small-molecule counterparts. While studies have explored the synthesis of polymeric dyes, including azo dyes, through methods like azo coupling and subsequent functionalization for polymerization mdpi.com, direct examples involving this compound were not identified in the provided snippets. Research in this area often utilizes different amino-functionalized compounds, such as 6-(methyl(phenyl)amino)hexan-1-ol, for the synthesis of azo dye monomers mdpi.com.

Supramolecular Assembly Design

The capacity for non-covalent interactions, such as hydrogen bonding, mediated by the amine and hydroxyl groups, positions this compound as a potential component in supramolecular assemblies.

Host-guest chemistry involves the recognition and binding of guest molecules within a host cavity. Amino alcohols can be incorporated into host molecules or serve as guest components. While the provided literature extensively discusses the use of 6-aminohexan-1-ol as a building block for guest moieties in host-guest complexes involving macrocycles like pillar mdpi.comarenes rsc.orgrsc.orgresearchgate.net, direct research detailing the specific use of this compound in such complexes was not found. However, its classification under "Supramolecular chemistry" in supplier databases indicates potential interest in this area cymitquimica.com.

Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators, often driven by non-covalent interactions, leading to the formation of a three-dimensional network that entraps solvent researchgate.net. Similar to host-guest complexes, the literature prominently features 6-aminohexan-1-ol as a precursor for guest moieties in supramolecular gels, particularly in pillar mdpi.comarene-based systems rsc.orgrsc.org. Specific studies detailing the use of this compound in the engineering of supramolecular gels were not present in the provided search results.

Compound List

this compound

6-Aminohexan-1-ol

(S)-3-Aminohexan-1-ol

(S)-3-Aminohexan-1-ol hydrochloride

this compound hydrochloride

(S)-3-Aminobutan-1-ol

2-Aminoethanol

(R)-2-Aminobutan-1-ol

Glutaric acid

Hexahydro-1H-azepine

Roscovitine

Tocotrienols

4-nitrobenzenediazonium (B87018) salt

Acryloyl chloride

Methacryloyl chloride

Methyl methacrylate (B99206)

N-aryl maleimides

Spiropyrans

Calix mdpi.comarene

N-phenylureido units (TPU)

N,N′-dialkylviologen salts

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

Tetrahydrofuran (THF)

4,4′-bipyridine

Tosylate

6-hydroxyhexyltosylate

Pillar mdpi.comarene (P5A)

Adiponitrile (AN)

Methylimidazolium (MIHA)

Triazole

Propargyl bromide

Bisphenol A dianhydride

Hydrazine monohydrate

3,4,9,10-perylenetetracarboxylic dianhydride

N-(allyloxy)carbonyl homocysteine thiolactone

1-aminohexane

1,6-diaminohexane

1,2-diaminoethane

Tris(2-aminoethyl)amine

2,2′-(ethylenedioxy)bis(ethylamine)

3-amino-1,2-propanediol (B146019)

4-amino-1,3-butanediol

1,2,4-benzenetricarboxylic anhydride (B1165640)

Fmoc-O-DMT-3-amino-1,2-propanediol

Succinic anhydride

DMAP (dimethylaminopyridine)

DCC (dicyclohexylcarbodiimide)

p-nitrophenol

Cyanuric acid

Melamines

PDI chromophores

Diaminotriazine

Janus molecule

Alanine ester-appended melamine (B1676169)

Caprolactam

2-isocyanato ethyl methacrylate

3-amino-propane-1-ol

Poly(methyl methacrylate)

Amberlyst® 15 hydrogen form

6-Bromo-1-hexanol

2-(2-Aminoethoxy)ethanol

Octadecylamine

Silica, fumed

(2-Hydroxypropyl)-β-cyclodextrin

1,4-Butanediol diacrylate

2-Nitrohexan-1-Ol

Palladium

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are fundamental tools for elucidating the electronic structure, conformational landscape, and inherent reactivity of molecules. These methods provide insights into the energy of different molecular conformations, the distribution of electron density, and the identification of reactive sites. For compounds like amino alcohols, understanding their preferred conformations is key to predicting their interactions and chemical behavior.

Research has demonstrated the utility of quantum chemical calculations in explaining reaction mechanisms involving similar chemical structures. For instance, studies on the synthesis of acetylene (B1199291) amino alcohols have utilized theoretical quantum chemical calculations to analyze the charge distribution and reactivity of starting substances, thereby explaining the mechanisms of chemical processes researchgate.net. Such calculations can identify the most nucleophilic or electrophilic centers within a molecule, predicting preferred reaction pathways and potential side reactions. By calculating the energies of various conformers, researchers can determine the most stable spatial arrangements of atoms, which is critical for understanding intermolecular interactions and predicting physical properties.

Molecular Dynamics Simulations of Amino Alcohol Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules move, vibrate, and interact with their environment. This is particularly valuable for understanding the behavior of amino alcohols in various contexts, such as in solution, at interfaces, or in complex biological systems.

Detailed MD simulations have been employed to investigate the conformational properties of molecules and their interactions with surrounding environments, including peptide-monomer interactions and the dynamic behavior of molecular segments researchgate.net. These simulations typically involve setting up a system with defined boundary conditions, employing force fields to describe atomic interactions, and running simulations for extended periods. Techniques such as the Particle-Mesh Ewald (PME) method for long-range electrostatics and algorithms like SHAKE for constraining bonds involving hydrogen are commonly used to ensure accuracy and efficiency researchgate.net. By analyzing trajectories generated from MD simulations, researchers can derive information on interaction energies, conformational overlap, and the dynamic stability of molecular arrangements, providing a microscopic view of molecular recognition and binding events. Furthermore, MD simulations can be used to evaluate the energetics of noncovalent complexes and determine structures relevant to molecular recognition caltech.edu.

Rational Design of Derivatives Through Computational Modeling

Computational modeling serves as an indispensable tool in the rational design of novel chemical entities and derivatives. By leveraging theoretical calculations and simulation techniques, researchers can predict the properties of hypothetical molecules before they are synthesized, thereby optimizing the design process and reducing experimental trial-and-error. This approach is particularly relevant for developing compounds with tailored functionalities or enhanced performance characteristics.

In the design of new materials, such as chromophores, computational modeling has been used to explore structure-property relationships, where conformational searches are performed to identify stable conformers and predict their electronic and optical properties mdpi.com. This predictive capability allows for the systematic modification of molecular structures to achieve desired outcomes. For example, by computationally altering substituents or core structures, chemists can influence a molecule's solubility, reactivity, electronic behavior, or binding affinity. The iterative process of computational prediction, synthesis, and experimental validation is central to the rational design of derivatives with specific applications.

Structure-Activity Relationship Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure influences its biological or chemical activity. In silico methods, including quantitative structure-activity relationship (QSAR) modeling, computational chemistry, and bioinformatics, are vital for conducting these studies efficiently. These methods allow for the analysis of large datasets of molecular structures and their associated activities to identify key structural features that govern performance.

Advanced computational techniques, such as Density Functional Theory (DFT) calculations combined with linear discriminant analyses, have been successfully applied to delineate the factors influencing biological activity, such as the role of partial charges in determining receptor interactions acs.org. By correlating structural descriptors with observed activities, in silico SAR studies can predict the activity of new, unsynthesized compounds and guide the optimization of lead structures. This approach is crucial in fields ranging from drug discovery to materials science, enabling the identification of molecular features responsible for desired effects and the design of molecules with improved potency, selectivity, or efficacy.

Future Research Directions and Emerging Paradigms

Development of Novel Biocatalysts for Sustainable Production

The pursuit of sustainable and environmentally friendly chemical synthesis has increasingly focused on biocatalysis. For amino alcohols like 3-Aminohexan-1-ol, the development of novel biocatalysts offers a greener alternative to traditional chemical synthesis methods. Research into engineered enzymatic cascades, for instance, has shown promise in converting readily available substrates into chiral amino alcohols under mild conditions nih.govrsc.orgnih.govubbcluj.ro. Studies have demonstrated the feasibility of using multi-enzyme systems to achieve selective amination of diols or the reduction of amino fatty acids into amino alcohols rsc.orgle.ac.ukosti.govscispace.comresearchgate.net.

For this compound specifically, future research could explore the engineering of enzymes such as transaminases or carboxylic acid reductases to efficiently produce either the racemic mixture or specific enantiomers from renewable feedstocks. The development of whole-cell biocatalysts or immobilized enzymes could further enhance the sustainability and cost-effectiveness of its production nih.govscispace.comucl.ac.uk.

Table 1: Biocatalytic Approaches for Amino Alcohol Synthesis

| Biocatalytic Strategy | Substrate Type | Product Class | Key Enzymes/Approaches | Potential for this compound |

| Enzymatic Cascade | Diols | Amino Alcohols | Transketolase, Transaminase, Aldehyde Dehydrogenase | Production of chiral variants |

| Carboxylic Acid Reduction | Amino Fatty Acids | Aliphatic Amino Alcohols | Carboxylic Acid Reductase, Aldehyde Reductases | Potential for long-chain amino alcohols |

| Direct Amination of Sugars | Monosaccharides | Amino Alcohols/Aminopolyols | Amine Transaminases | Access to functionalized amino alcohols |

| Engineered Amine Dehydrogenases | α-hydroxy ketones | Chiral Amino Alcohols | Engineered Amine Dehydrogenases (AmDHs) | Enantioselective synthesis |

Exploration of New Asymmetric Transformations

Achieving high enantioselectivity in the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications. The exploration of new asymmetric transformations for amino alcohols, including this compound, is an active area of research. Methods such as catalytic asymmetric hydroamination, organocatalytic Mannich reactions followed by reduction, and transition-metal-catalyzed C-H functionalization are being investigated to access chiral 1,3-amino alcohols and related structures with high stereocontrol organic-chemistry.orgacs.orgnih.govnih.govresearchgate.netbohrium.comrsc.orgtandfonline.comthieme.de.

Future research could focus on developing novel catalytic systems that enable the direct, enantioselective synthesis of this compound from simple precursors. This might involve the design of new chiral ligands for transition metal catalysts or the development of highly selective organocatalysts. Furthermore, exploring cascade reactions that combine multiple asymmetric steps in a single pot could lead to more efficient and atom-economical routes to enantiomerically pure this compound.

Table 2: Emerging Asymmetric Synthesis Strategies for Amino Alcohols

| Transformation Type | Catalyst/Methodology | Key Features | Relevance to this compound |

| Asymmetric Hydroamination | Copper-catalyzed | High regio- and enantioselectivity for γ-amino alcohols | Potential for related structures; needs adaptation for 1,3-amino alcohols |

| Organocatalytic Mannich Reaction + Reduction | Proline-catalyzed, Dynamic Kinetic Asymmetric Transformation | Access to syn/anti-1,3-amino alcohols, high yield, dr, ee | Applicable for constructing the 1,3-amino alcohol backbone |

| C-H Amination | Radical relay chaperones | Direct functionalization, improved atom economy, environmental sustainability | Novel routes to β-amino alcohols, potential for C-H functionalization |

| Hydrogen Borrowing/Auto-transfer | Iridium and Chiral Phosphoric Acid Catalysis | Amination of alcohols, dynamic kinetic asymmetric amination | Efficient routes to chiral amines and amino alcohols |

Advanced Functional Material Development

Amino alcohols, due to their dual amine and hydroxyl functionalities, are valuable building blocks for advanced functional materials. They can be incorporated into polymers to modify properties such as flexibility, thermal stability, and responsiveness le.ac.uksmolecule.comacs.orgnih.govrsc.orgresearchgate.netrsc.org. Research into stimuli-responsive polymers, for example, highlights the use of amino alcohols in creating materials that change properties in response to temperature, pH, or other environmental cues acs.orgnih.govrsc.orgresearchgate.netrsc.org.

For this compound, future research could explore its use as a monomer or cross-linking agent in the synthesis of novel polymers, such as polyurethanes or poly(amino acid)s. Its chiral nature could also be leveraged in the development of chiral materials, supramolecular assemblies, or ligands for catalysis tandfonline.comirb.hrtandfonline.com. Applications in areas like drug delivery, biosensing, or optoelectronics could emerge from materials incorporating tailored amino alcohol structures.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The rapid advancements in artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis design, offering powerful tools for catalyst discovery, reaction optimization, and pathway prediction irb.hrresearchgate.netnih.govnih.govacs.orgacs.org. AI/ML algorithms can analyze vast datasets to identify patterns, predict reaction outcomes, and suggest optimal synthetic routes, thereby accelerating the discovery process and improving efficiency.

The application of these technologies to the synthesis of this compound could significantly streamline research efforts. AI models could be trained to predict the most effective catalysts and reaction conditions for its enantioselective synthesis or to design novel synthetic pathways. Furthermore, ML can assist in identifying structure-activity relationships for materials derived from this compound, guiding the development of next-generation functional materials.

Table 3: AI/ML Applications in Chemical Synthesis Design

| AI/ML Application | Description | Potential Impact on this compound Synthesis |

| Retrosynthetic Analysis | AI-driven prediction of synthetic routes from target molecules to readily available starting materials. | Identifying novel and efficient pathways for this compound synthesis. |

| Catalyst Design & Optimization | ML models for predicting catalyst performance and guiding the design of new, more selective catalysts. | Accelerating the discovery of highly enantioselective catalysts for this compound synthesis. |

| Reaction Condition Prediction | Predicting optimal solvents, reagents, temperatures, and pressures for maximizing yield and selectivity. | Streamlining the optimization of existing synthetic routes and enabling rapid exploration of new reaction parameters. |

| Predictive Modeling | Using ML to predict reaction outcomes (yield, selectivity, byproducts) based on molecular structures and conditions. | Enabling in silico screening of potential synthetic routes and identifying critical factors for successful this compound production. |

| Data-Driven Discovery | Analyzing large chemical datasets to uncover new reaction mechanisms or material properties. | Discovering unexpected applications for this compound in materials science or identifying novel biocatalytic pathways. |

Compound Name List:

this compound

References: nih.gov Ingram, C.U.; (2006) Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate (B1213749) transaminase pathway in Escherichia coli. Doctoral thesis, University of London. ucl.ac.uk Ingram, C.U.; (2007-02-15) One-pot synthesis of amino-alcohols using a de-novo transketolase and beta-alanine: pyruvate transaminase pathway in Escherichia coli. PubMed. organic-chemistry.org (2022) 1,3-Aminoalcohol synthesis by C-C coupling. Organic Chemistry Portal. smolecule.com (2022) (S)-3-Aminobutan-1-ol | 61477-39-2 - Smolecule. le.ac.uk Patil, M.D., Khobragade, T.P., Pagar, A.D. (2020-11) Enzymatic Synthesis of Aliphatic Primary ω-Amino Alcohols from ω-Amino Fatty Acids by Carboxylic Acid Reductase. Catalysis letters, 150(11), p.3079-3085. rsc.org (2025-05-06) Engineered enzymatic cascade converts diols to amino alcohols. RSC Publishing Home. (2019) 1-Aminohexan-2-ol (B1280611) | 72799-62-3 - Benchchem. google.com (2017-04-18) US20170067084A1 - Production of chiral 1,2-amino alcohols and alpha-amino acids from alkenes by cascade biocatalysis - Google Patents. nih.gov (2018-02-16) Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. acs.org (2010-05-17) Enantioselective Synthesis of syn/anti-1,3-Amino Alcohols via Proline-Catalyzed Sequential α-Aminoxylation/α-Amination and Horner−Wadsworth−Emmons Olefination of Aldehydes. Organic Letters - ACS Publications. osti.gov (2025-05-06) Engineered enzymatic cascade converts diols to amino alcohols. acs.org (2003-07-02) Thermo- and pH-responsive biodegradable poly(alpha-N-substituted gamma-glutamine)s. American Chemical Society. researchgate.net (2023-05) Predicting Ruthenium Catalysed Hydrogenation of Esters using Machine Learning. ResearchGate. scispace.com (2024-06-04) Conversion of Aldoses to Valuable ω-Amino Alcohols Using Amine Transaminase Biocatalysts. SciSpace. researchgate.net (2020) Reaction profile for the biosynthesis of aliphatic amino alcohols from ω-AmFAs by employing MaCAR and McCAR biocatalysts. ResearchGate. nih.gov (2010-06-18) Enantioselective synthesis of syn/anti-1,3-amino alcohols via proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes. PubMed. nih.gov (2016-09-20) Enantioselective synthesis of syn- and anti-1,3-aminoalcohols via β-aminoketones and subsequent reduction/dynamic kinetic asymmetric transformation. PubMed. researchgate.net (2016-09-20) ChemInform Abstract: Enantioselective Synthesis of syn- and anti-1,3-Amino Alcohols via β-Aminoketones and Subsequent Reduction/Dynamic Kinetic Asymmetric Transformation. irb.hr (2002-09-06) Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. FULIR. nih.gov (2019-01-18) Prediction of higher-selectivity catalysts by computer-driven workflow and machine learning. researchgate.net (2022-06-27) Catalytic Asymmetric Addition of Alcohols to Imines for the Enantioselective Preparation of Chiral N,O‐Aminals. ResearchGate. ubbcluj.ro (2013-03-19) Novel Biocatalytic Routes to Optically Active Amino Alcohols and α, β-Amino Acids. nih.gov (2003-07-02) Thermo- and pH-responsive biodegradable poly(alpha-N-substituted gamma-glutamine)s. RSC Publishing. rsc.org (2023-07-11) Expeditious preparation of β-sec-alkyl vicinal amino alcohols used for chiral ligand synthesis. tandfonline.com (2012-05-01) Complexation and transport of amino acid esters and their salts with synthesised chiral novel aza crown ether derivatives: Supramolecular Chemistry. Taylor & Francis Online: Peer-reviewed Journals. bohrium.com (2020-08-01) Recent Advances in Metal‐Catalyzed Asymmetric Hydroboration of Ketones. Bohrium. google.com (2019-08-13) US10562861B2 - Carboxylic acid compounds - Google Patents. rsc.org (2025-01-28) Cooperative iridium and organocatalysis: a new frontier in asymmetric chemistry. researchgate.net (2024-10-22) Anisometric supramolecular aggregates of chiral trifluoroacetyl amino alcohol derivatives. tandfonline.com (2016-06-16) Crystal Structures of D-N-(2-Adamantyl)phenylglycinol and L-N-(2-Adamantyl)diphenylphenylalinol: Chiral Amino Alcohols Utilized as Ligands for Catalytic Asymmetric Hydroamination. nih.gov (2024-02-05) Machine Learning to Develop Peptide Catalysts—Successes, Limitations, and Opportunities. researchgate.net (2025-02-06) Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ResearchGate. thieme.de (2024-07-01) Directed beta-C−H Amination of Alcohols via Radical Relay Chaperones. SYNFORM - Thieme Chemistry. acs.org (2017-04-18) Prediction of Organic Reaction Outcomes Using Machine Learning. ACS Central Science - ACS Publications. rsc.org (2018-01-30) Amino acid-derived stimuli-responsive polymers and their applications. RSC Publishing. acs.org (2018-11-16) Using Machine Learning To Predict Suitable Conditions for Organic Reactions. ACS Central Science - ACS Publications. nih.gov (2021-04-01) Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology. PMC. researchgate.net (2022-09-01) Amino-functional polyethers: versatile, stimuli-responsive polymers. Request PDF. rsc.org (2018-01-30) Amino acid-derived stimuli-responsive polymers and their applications. RSC Publishing. google.com (2000-02-10) WO2000006254A2 - Non-imidazole alkylamines as histamine (B1213489) h3-receptor ligands and their therapeutic applications - Google Patents. google.com (2000-02-10) WO2000006254A2 - Non-imidazole alkylamines as histamine h3-receptor ligands and their therapeutic applications - Google Patents. bldpharm.com (2023-01-01) 1279032-31-3|(1R,3S)-3-Aminocyclopentanol hydrochloride|BLD Pharm. bldpharm.com (2023-01-01) 64197-80-4|(S)-3-Aminohexan-1-ol|BLD Pharm. bldpharm.com (2023-01-01) 68889-62-3|(S)-3-Aminohexan-1-ol hydrochloride|BLD Pharm.

Q & A

Q. What are the common synthetic routes for 3-Aminohexan-1-ol, and how does stereochemistry influence yield?

- Methodological Answer : Synthesis typically involves reductive amination of hexanal derivatives or catalytic hydrogenation of nitriles. For stereoselective synthesis, chiral catalysts (e.g., Rhodium complexes with phosphine ligands) are employed to favor (S)- or (R)-enantiomers. Yield optimization requires precise control of reaction temperature (25–80°C) and pH (7–9) to minimize racemization. Characterization via chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) confirms enantiomeric excess .

Q. What spectroscopic methods are recommended for characterizing this compound, and what key spectral signatures should researchers observe?

- Methodological Answer :

- NMR : H NMR shows a triplet at δ 1.2–1.4 ppm (CH adjacent to NH), a multiplet at δ 2.6–2.8 ppm (NH-CH), and a broad singlet at δ 3.5–3.7 ppm (OH). C NMR confirms the amine (δ 40–45 ppm) and alcohol (δ 60–65 ppm) moieties.

- IR : Strong absorption bands at ~3350 cm (N-H/O-H stretch) and 1050–1100 cm (C-O stretch).

- Mass Spectrometry : Molecular ion [M+H] at m/z 118.1 (CHNO). Fragmentation patterns include loss of HO (Δ m/z 18) and NH (Δ m/z 17) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of vapors.

- Storage : In airtight containers under nitrogen at 2–8°C to prevent oxidation.

- Emergency Protocols : For skin contact, rinse with 0.1 M HCl followed by water; for eye exposure, irrigate with saline for 15 minutes. Consult SDS for acute toxicity data (e.g., oral LD > 2000 mg/kg in rats) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility data for this compound across different solvent systems?

- Methodological Answer : Contradictions often arise from impurities or hydration states. Standardize protocols by:

- Pre-drying solvents over molecular sieves.

- Using UV/Vis or gravimetric analysis to measure saturation points.

- Validating data against NIST reference values (e.g., solubility in ethanol: 85 g/L at 25°C). Cross-check with computational models (COSMO-RS) to predict solvent interactions .

Q. What strategies are effective for achieving enantioselective synthesis of this compound, and what catalysts show optimal performance?

- Methodological Answer :

- Asymmetric Catalysis : Use Ru-BINAP complexes for hydrogenation of ketone precursors (≥90% ee).

- Biocatalysis : Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) achieves >95% ee.

- Chiral Auxiliaries : (S)-Proline derivatives enable diastereoselective amination. Monitor reaction progress via polarimetry or chiral GC .

Q. In developing HPLC methods for this compound purity analysis, which column chemistries and mobile phase compositions provide optimal resolution?

- Methodological Answer :

- Column : C18 reverse-phase (e.g., Zorbax Eclipse XDB-C18, 5 µm, 4.6 × 250 mm).

- Mobile Phase : Acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) to suppress amine protonation.

- Detection : UV at 210 nm. Retention time: ~6.2 min. Validate method robustness using ICH guidelines (RSD < 2% for retention time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products